4-Methyl-1,2-thiazol-5(4H)-one
CAS No.: 875583-03-2
Cat. No.: VC8387329
Molecular Formula: C4H5NOS
Molecular Weight: 115.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 875583-03-2 |
---|---|
Molecular Formula | C4H5NOS |
Molecular Weight | 115.16 g/mol |
IUPAC Name | 4-methyl-4H-1,2-thiazol-5-one |
Standard InChI | InChI=1S/C4H5NOS/c1-3-2-5-7-4(3)6/h2-3H,1H3 |
Standard InChI Key | YVAQPFNBQOVYSM-UHFFFAOYSA-N |
SMILES | CC1C=NSC1=O |
Canonical SMILES | CC1C=NSC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-methyl-1,2-thiazol-5(4H)-one, reflects its bicyclic structure: a five-membered thiazole ring containing sulfur and nitrogen atoms, with a methyl group at position 4 and a ketone at position 5. The planar ring system facilitates conjugation, as evidenced by its SMILES notation (CC1C=NSC1=O), which highlights the alternating single and double bonds . X-ray crystallography of analogous thiazolones reveals nearly coplanar arrangements between the heterocycle and substituents, stabilized by resonance.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₅NOS | PubChem |
Molecular Weight | 115.16 g/mol | PubChem |
CAS Registry Number | 875583-03-2 | PubChem |
SMILES | CC1C=NSC1=O | PubChem |
InChIKey | YVAQPFNBQOVYSM-UHFFFAOYSA-N | PubChem |
Spectral Signatures
Infrared (IR) spectroscopy of related thiazolones shows strong absorption bands at 1,680–1,710 cm⁻¹, corresponding to the C=O stretch of the ketone group . Nuclear magnetic resonance (NMR) data for 4-methylthiazol derivatives typically exhibit a singlet for the methyl group (δ 2.3–2.5 ppm in ¹H NMR) and a deshielded carbonyl carbon (δ 170–175 ppm in ¹³C NMR) . Mass spectrometry fragments align with the molecular ion peak at m/z 115, with key cleavage at the C–S bond .
Synthetic Methodologies
Cyclocondensation Approaches
A common route to thiazolones involves cyclocondensation of thiourea derivatives with α-haloketones. For example, Mhaske et al. synthesized 4-methylthiazol-5-one derivatives by reacting chloroacetone with thiourea in ethanol under reflux, achieving yields of 65–78% . This method parallels the Hantzsch thiazole synthesis, where cyclization is driven by nucleophilic attack of the thiolate on the carbonyl carbon .
Table 2: Representative Synthetic Conditions
Reactants | Conditions | Yield (%) | Reference |
---|---|---|---|
Thiourea + Chloroacetone | Ethanol, reflux, 6 h | 65–78 | |
Thiosemicarbazide + Ketones | Dioxane, triethylamine, reflux | 70–85 |
Functionalization Strategies
Post-synthetic modifications enable diversification. Hydrazonoyl halides, when treated with 4-methylthiazol-5-one precursors in dioxane with triethylamine, yield diazenyl-thiazolones—a class with demonstrated antimicrobial activity . Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 10–15% compared to conventional heating .
Physicochemical and Stability Profiles
Thermal and Oxidative Stability
Thermogravimetric analysis (TGA) of similar thiazolones indicates decomposition temperatures above 200°C, with mass loss correlating to the cleavage of the methyl and carbonyl groups . Accelerated stability studies under oxidative conditions (40°C/75% relative humidity) show <5% degradation over 30 days, suggesting robustness for pharmaceutical formulation .
Biological Activities and Mechanisms
Anthelmintic Efficacy
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to bioactive molecules. Coupling with piperazine derivatives yields dual-acting agents with histamine H₁ receptor antagonism and antimicrobial activity . Its small size and synthetic versatility make it a valuable scaffold in fragment-based drug discovery.
Agrochemical Development
Thiazolones derivatives are under investigation as eco-friendly pesticides. Field trials of 4-methylthiazol-5-one analogs reduced Helicoverpa armigera infestations in cotton by 70% at 100 ppm, outperforming conventional neonicotinoids .
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